molecular formula C12H11Cl2NO B8439333 5-Chloro-1-(3-chloropropyl)indole-3-carboxaldehyde

5-Chloro-1-(3-chloropropyl)indole-3-carboxaldehyde

Cat. No. B8439333
M. Wt: 256.12 g/mol
InChI Key: OJXDYDDMENOHFE-UHFFFAOYSA-N
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Patent
US06433175B1

Procedure details

To a stirred mixture of powdered potassium hydroxide (85%, 2.6 g, 39 mmol) in methyl sulfoxide (20 mL) was added dropwise a solution of 5-chloroindole-3-carboxaldehyde (3.5 g, 19 mmol) in methyl sulfoxide (5 mL). The mixture was stirred for 30 min and 1-bromo-3-chloropropane (2.9 mL, 29 mmol) was added dropwise. The mixture was stirred for 1 h and partitioned between ethyl acetate (3×40 mL) and water (100 mL). The combined organic extracts were washed (water, brine), dried (sodiurn sulfate) and concentrated in vacuo. The solid residue was recrystallised (2-propanol) to give the product as a white solid (4.1 g, 82%): mp 107-108° C.; Found: C, 56.51; H, 4.26; N, 5.44%. C12H11Cl2NO requires: C, 56.27; H, 4.33; N, 5.47%.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[CH:13]=[O:14].Br[CH2:16][CH2:17][CH2:18][Cl:19]>CS(C)=O>[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:16][CH2:17][CH2:18][Cl:19])[CH:8]=[C:7]2[CH:13]=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
2.9 mL
Type
reactant
Smiles
BrCCCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (3×40 mL) and water (100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed (water, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodiurn sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallised (2-propanol)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C2C(=CN(C2=CC1)CCCCl)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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